molecular formula C10H10ClNO2 B11890929 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid CAS No. 1256834-88-4

2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B11890929
CAS No.: 1256834-88-4
M. Wt: 211.64 g/mol
InChI Key: KRKHVCGNVDEZLD-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydroquinoline.

    Chlorination: The tetrahydroquinoline is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

    Carboxylation: The chlorinated intermediate undergoes carboxylation, often using carbon dioxide in the presence of a base, to introduce the carboxylic acid group at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit a range of biological activities.

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of quinoline derivatives.

    Industrial Applications: It is employed in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carboxylic acid
  • 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid
  • 2-Methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid

Uniqueness

2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the carboxylic acid group at the 6-position allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h2,4,7H,1,3,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKHVCGNVDEZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693298
Record name 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256834-88-4
Record name 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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